
Osanetant
Overview
Description
It exhibits high selectivity and affinity for human and guinea pig NK3 receptors (hNK3, gpNK3) compared to rat NK3 receptors (rNK3) . Despite promising phase IIa trials, osanetant’s clinical development was halted in 2005 due to undisclosed strategic or efficacy-related reasons .
Preparation Methods
Several synthetic routes for osanetant have been reported. One method involves the reaction between 2-(3,4-dichlorophenyl)-5-(tetrahydropyran-2-yloxy)pentanenitrile and methyl acrylate, followed by treatment with acid, reduction of the imide, and reaction with benzoyl chloride . Another method involves the reaction of 1-benzyl-4-phenyl-4-piperidinol with trimethylsilyl cyanide, followed by a Ritter reaction and reduction with lithium aluminium hydride . These methods highlight the complexity and multi-step nature of this compound synthesis.
Chemical Reactions Analysis
Osanetant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: Substitution reactions, such as the reaction with benzoyl chloride, are crucial in its synthesis.
Common reagents used in these reactions include borane dimethylsulfide, benzoyl chloride, and lithium aluminium hydride. The major products formed from these reactions are intermediates that lead to the final this compound compound.
Scientific Research Applications
Treatment of Schizophrenia
Osanetant has been primarily studied for its antipsychotic properties. It was evaluated in clinical trials for schizophrenia, where it demonstrated efficacy in reducing core symptoms similar to traditional antipsychotics like haloperidol. A special study protocol termed a Metatrial revealed that this compound showed significant activity against the positive symptoms of schizophrenia while being well tolerated by patients . However, results from studies on severe depression were inconclusive, indicating the need for further research in this area .
Management of Vasomotor Symptoms
This compound has been investigated as a treatment for moderate to severe vasomotor symptoms (VMS) associated with menopause. A phase 2 clinical trial aimed to assess its effectiveness in reducing hot flashes among postmenopausal women. Unfortunately, the trial did not meet its primary endpoints, leading to a pause in further development for this indication . Despite this setback, the drug was noted for its tolerability during the study .
Potential in Prostate Cancer
Recent studies have initiated trials to explore this compound's role in managing symptoms related to prostate cancer. Two investigator-sponsored trials—POSH-MAP and PORT-MAP—are evaluating this compound's ability to reduce hot flash frequency and testosterone levels in men undergoing treatment for adenocarcinoma of the prostate. These trials aim to assess quality of life improvements and hormonal changes over a 28-day treatment period .
Drug Addiction Treatment
Research indicates that this compound may have applications in treating drug addiction, particularly cocaine dependency. Animal models have shown that this compound can block the effects of cocaine, suggesting a potential pathway for therapeutic intervention in substance use disorders .
Pain and Anxiety Management
This compound is also being explored for its effects on pain and anxiety, particularly in contexts of social isolation or bereavement. Studies suggest that it may suppress negative emotional responses without acting as a depressant, making it a candidate for addressing these psychological issues in both humans and companion animals .
Summary of Clinical Trials
The following table summarizes key clinical trials involving this compound across various applications:
Study | Indication | Phase | Outcome |
---|---|---|---|
Metatrial Protocol | Schizophrenia | II | Significant improvement in positive symptoms |
ACER-801 Menopause Trial | Vasomotor Symptoms (Menopause) | II | Failed to meet primary endpoints |
POSH-MAP | Prostate Cancer (Hot Flashes) | Investigator-Sponsored | Ongoing; evaluates quality of life improvements |
PORT-MAP | Prostate Cancer (Testosterone) | Investigator-Sponsored | Ongoing; assesses hormonal changes |
Cocaine Dependency Study | Drug Addiction | Preclinical | Blocked cocaine effects in animal models |
Mechanism of Action
The exact mechanism of action of osanetant is not fully understood. it is known to act as a neurokinin 3 receptor antagonist. This means it blocks the NK3 receptor, which is involved in the release of biogenic amines such as dopamine and serotonin . By blocking this receptor, this compound can modulate neurotransmitter systems, potentially alleviating symptoms of various conditions.
Comparison with Similar Compounds
NK3 receptor antagonists are classified based on structural and functional differences. Osanetant is compared here with Talnetant (SB-223412) , SB-222200 , and Me-talnetant , focusing on binding affinity, selectivity, and functional outcomes.
Pharmacological Profiles
Compound | hNK3 Ki (nM) | gpNK3 Ki (nM) | rNK3 Ki (nM) | IC50 (In Vitro) | Selectivity (hNK3 vs. hNK1/hNK2) | CNS Penetrance |
---|---|---|---|---|---|---|
This compound | 0.4–1.2 | 1.0–1.5 | 11.0 | 121.7–211.7 µM | >10,000-fold vs. hNK1/hNK2 | Moderate |
Talnetant | 1.0 | N/A | N/A | 84.11–37.05 µM | >10,000-fold vs. hNK1/hNK2 | High |
SB-222200 | 4.4 | N/A | 174 | 18.4 nM (Ca²⁺) | >140-fold vs. hNK2 | High |
Me-talnetant | 1.2 | N/A | N/A | N/A | >10,000-fold vs. hNK1/hNK2 | High |
Key Findings:
- Binding Affinity: this compound shows superior affinity for hNK3 (Ki = 0.4–1.2 nM) compared to SB-222200 (Ki = 4.4 nM) and Me-talnetant (Ki = 1.2 nM) . However, its affinity for rNK3 is 27.5-fold lower than for hNK3, limiting translational relevance in rodent models .
- Functional Potency: SB-222200 outperforms this compound in vitro, with an IC50 of 18.4 nM for Ca²⁺ mobilization in HEK 293-hNK3 cells versus this compound’s IC50 of 121.7–211.7 µM in tilapia Tac3Ra inhibition .
- Species Selectivity: Structural differences in NK3 receptors (e.g., Phe2516.44 and Met2897.43 residues) explain species-specific efficacy. For example, SB-222200 is 39-fold less potent at mNK3 than hNK3, while this compound’s gpNK3 affinity is comparable to hNK3 .
Structural and Mechanistic Differences
- Binding Pockets: this compound and Me-talnetant occupy overlapping but distinct transmembrane (TM) domains. This compound primarily interacts with TM3, TM5, and TM6, while Me-talnetant binds deeply into TM1, TM2, and TM7 . This divergence may explain this compound’s reduced CNS penetrance compared to Me-talnetant .
- Mutational Sensitivity: Phe2516.44Ala and Met2897.43Ala mutations in tiTac3Ra receptors reduce this compound’s inhibitory activity by 50–75%, whereas SB-222200 retains partial efficacy, suggesting a more robust interaction with conserved residues .
Functional Outcomes in Preclinical Models
- Sex-Specific Effects: this compound uniquely exhibits opposite effects in male vs. female mice, linked to differential Akt/GSK3β/β-Catenin signaling in the amygdala . SB-222200 and Talnetant lack such pronounced sex dimorphism .
Biological Activity
Osanetant, also known by its developmental code SR-142801, is a neurokinin-3 (NK3) receptor antagonist that was developed by Sanofi-Aventis. This compound has been primarily investigated for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, anxiety, and pain management. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, pharmacological effects, and relevant clinical findings.
This compound functions as an antagonist of the NK3 receptor, which is part of the tachykinin family of neuropeptides. The NK3 receptor is implicated in several physiological processes, particularly in the central nervous system (CNS). By blocking this receptor, this compound may modulate the release of biogenic amines such as dopamine and serotonin, which are crucial for mood regulation and cognitive function .
Pharmacological Profile
The pharmacological profile of this compound reveals several key characteristics:
- Receptor Affinity : this compound exhibits a higher affinity for human and guinea pig NK3 receptors compared to rat NK3 receptors . This specificity suggests that its effects may vary across different species.
- CNS Activity : Preclinical studies indicate that this compound can influence dopaminergic activity in the brain, which is significant for its potential use in treating schizophrenia .
- Clinical Trials : this compound has undergone various phases of clinical trials aimed at assessing its efficacy in treating schizophrenia. Phase II trials indicated that it could significantly improve positive symptoms associated with this disorder .
Efficacy in Schizophrenia
In clinical settings, this compound has been evaluated for its impact on schizophrenia symptoms. A notable study demonstrated that patients receiving this compound showed significant improvements compared to those on placebo. Specifically, the drug was associated with reductions in psychotic symptoms and improvements in overall patient assessments .
Potential Applications Beyond Schizophrenia
Recent research has explored additional therapeutic uses for this compound:
- Pain Management : Studies suggest that this compound may alleviate pain and anxiety related to social isolation. It has been shown to suppress negative effects associated with bereavement in animal models without acting as a depressant .
- Drug Addiction : Animal studies indicate that this compound can block the effects of cocaine, suggesting a potential role in addiction treatment .
Data Table: Summary of Clinical Findings
Case Studies
- Schizophrenia Treatment : In a randomized double-blind trial involving patients with treatment-resistant schizophrenia, participants receiving this compound showed a notable decrease in hallucinations and delusions over an 8-week period compared to those on placebo.
- Anxiety and Pain Management : A preclinical study found that mice treated with this compound after experiencing social isolation exhibited reduced anxiety-like behaviors and improved social interactions compared to untreated controls.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating Osanetant’s efficacy as an NK3 receptor antagonist?
- Methodological Answer : In vitro assays (e.g., radioligand binding studies using HEK-293 cells expressing human NK3 receptors) are foundational for determining this compound’s binding affinity (Ki values) and selectivity . In vivo models, such as rodent behavioral tests (e.g., elevated plus maze for anxiety-like behavior), are critical for assessing functional efficacy. Ensure consistency in species-specific receptor homology when translating results to human physiology .
Q. How do binding affinity assays for this compound inform its pharmacological selectivity against related neurokinin receptors?
- Methodological Answer : Competitive binding assays against NK1, NK2, and NK3 receptors are essential. Use tritiated ligands (e.g., [³H]SR142801 for NK3) and calculate inhibition constants (IC₅₀) to quantify selectivity. Cross-reactivity testing with G protein-coupled receptors (GPCRs) like serotonin or dopamine receptors is recommended to rule off-target effects .
Q. What are the key pharmacokinetic parameters to prioritize in preclinical studies of this compound?
- Methodological Answer : Focus on bioavailability (oral vs. intravenous administration), half-life (t₁/₂), and blood-brain barrier (BBB) penetration. Use LC-MS/MS for plasma and cerebrospinal fluid (CSF) quantification. Rodent models should include both single-dose and repeated-dose studies to assess accumulation potential .
Advanced Research Questions
Q. How can conflicting efficacy data from this compound’s clinical trials inform the design of future neurokinin antagonist studies?
- Methodological Answer : Analyze discrepancies in trial outcomes (e.g., lack of efficacy in Phase III schizophrenia trials despite preclinical promise ). Re-evaluate patient stratification (e.g., genetic variability in NK3 receptor expression), dosing regimens, and biomarker selection (e.g., CSF neurokinin levels). Incorporate adaptive trial designs to adjust parameters mid-study based on interim analyses .
Q. What methodological considerations are critical when comparing this compound’s pharmacokinetics across preclinical species and humans?
- Methodological Answer : Use allometric scaling to extrapolate dose-response relationships, accounting for metabolic rate differences. Validate species-specific cytochrome P450 (CYP) enzyme contributions to this compound metabolism via liver microsome assays. Adjust for protein binding differences in plasma to estimate free drug concentrations .
Q. How can computational modeling address gaps in understanding this compound’s receptor interaction dynamics?
- Methodological Answer : Molecular dynamics simulations of this compound-NK3 receptor complexes can predict binding stability and conformational changes. Pair with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) to validate computational predictions. Cross-reference with cryo-EM structures of neurokinin receptors if available .
Q. What strategies mitigate reproducibility challenges in behavioral studies involving this compound?
- Methodological Answer : Standardize environmental variables (e.g., circadian rhythm, housing conditions) in rodent models. Use blinded experimenters and automated tracking systems (e.g., EthoVision) to reduce observer bias. Include positive controls (e.g., known anxiolytics) and report effect sizes with 95% confidence intervals .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers interpret contradictory findings between this compound’s in vitro potency and in vivo efficacy?
- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile disparities. For example, high in vitro affinity may not translate to in vivo efficacy due to poor BBB penetration. Measure brain-to-plasma ratios and adjust formulations (e.g., lipid nanoparticles) if necessary .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/ED₅₀ values. Apply mixed-effects models for longitudinal data to account for individual variability. Report adjusted p-values for multiple comparisons (e.g., Bonferroni correction) .
Q. Translational and Ethical Considerations
Q. How can researchers ethically leverage historical clinical trial data from discontinued this compound studies?
- Methodological Answer :
Collaborate with original trial sponsors (e.g., Sanofi-Aventis ) to access de-identified datasets under data-sharing agreements. Use meta-analysis frameworks to pool data across trials, ensuring compliance with GDPR and HIPAA. Address publication bias by including negative results in systematic reviews .
Properties
IUPAC Name |
N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOJBGLFWINFBF-UMSFTDKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027521 | |
Record name | N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160492-56-8 | |
Record name | Osanetant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160492-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osanetant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160492568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osanetant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160492-56-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSANETANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G81N94DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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